molecular formula C16H13BrClN5O3 B12628869 C16H13BrClN5O3

C16H13BrClN5O3

Cat. No.: B12628869
M. Wt: 438.7 g/mol
InChI Key: OZSTYFXLLDGWKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H13BrClN5O3 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13BrClN5O3 typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent reactions to introduce the nitrogen and oxygen functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

C16H13BrClN5O3: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

C16H13BrClN5O3: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C16H13BrClN5O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    C16H13ClN2O: A related compound with similar structural features but lacking the bromine atom.

    C16H13BrN2O: Similar but without the chlorine atom.

    C16H13BrClN2: Lacks the oxygen atoms present in .

Uniqueness

The presence of both bromine and chlorine atoms, along with multiple nitrogen and oxygen functionalities, makes C16H13BrClN5O3 unique

Properties

Molecular Formula

C16H13BrClN5O3

Molecular Weight

438.7 g/mol

IUPAC Name

5-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13BrClN5O3/c1-25-14-7-15(26-2)12(6-11(14)18)20-16(24)10-5-9(17)3-4-13(10)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24)

InChI Key

OZSTYFXLLDGWKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl)OC

Origin of Product

United States

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